molecular formula C9H15NO2 B7760455 4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol

4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol

Cat. No.: B7760455
M. Wt: 169.22 g/mol
InChI Key: DAOAOVXVNGUXPJ-UHFFFAOYSA-N
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Description

4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems. The presence of oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol typically involves multiple steps, starting with the formation of a suitable precursor. One common approach is the cyclization of a diethyl-substituted amino alcohol with an appropriate oxidizing agent to form the spirocyclic structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors and optimized reaction conditions are employed to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic structure, which can be further modified for specific applications.

Scientific Research Applications

4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol is compared with other similar spiro compounds, such as 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol and 1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. These compounds share the spirocyclic structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4,7-diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-7-8(5-6-8)9(11,4-2)12-10-7/h11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOAOVXVNGUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C12CC2)(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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